REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]#[N:10].[C:11]([O:15][CH2:16]C)(=[O:14])[CH:12]=[CH2:13].[OH-:18].[CH2:19]([N+](C)(C)C)[C:20]1[CH:25]=CC=CC=1.Cl.[C:31]([OH:35])(C)(C)C>CO>[C:9]([C:8]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[F:1])([CH2:13][CH2:12][C:11]([O:15][CH3:16])=[O:14])[CH2:19][CH2:20][C:25]([O:35][CH3:31])=[O:18])#[N:10] |f:2.3|
|
Name
|
|
Quantity
|
39.85 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)CC#N
|
Name
|
|
Quantity
|
96 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
|
[OH-].C(C1=CC=CC=C1)[N+](C)(C)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added portionwise over 48 h
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
The mixture was then evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
dissolved in ethyl acetate (1000 ml)
|
Type
|
WASH
|
Details
|
washed with dilute HCl and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
dissolved in ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated again
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(CCC(=O)OC)(CCC(=O)OC)C1=C(C=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 97.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |